

3'-Methoxyphenacyl bromide structural formula

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	2-Bromo-3-methoxyphenacyl bromide
CAS No.:	1427431-36-4
Cat. No.:	B3039974

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Technical Guide: 3'-Methoxyphenacyl Bromide Structural Analysis, Synthesis, and Application in Heterocyclic Chemistry[1]

Part 1: Executive Summary & Chemical Identity[1]

3'-Methoxyphenacyl bromide (CAS: 5000-65-7) is a pivotal

-haloketone intermediate used extensively in the synthesis of bioactive heterocycles, particularly thiazoles and imidazoles.[1] Characterized by its high electrophilicity at the

-carbon, it serves as a robust alkylating agent. However, its utility is matched by significant handling challenges due to its potent lachrymatory and corrosive properties.

This guide provides a comprehensive technical breakdown of the molecule, ranging from its electronic structural properties to validated synthetic protocols and safety engineering controls.

Physicochemical Profile[1][2][3][4][5][6]

Property	Data
IUPAC Name	2-Bromo-1-(3-methoxyphenyl)ethan-1-one
Common Synonyms	-Bromo-3'-methoxyacetophenone; m-Methoxyphenacyl bromide
CAS Number	5000-65-7
Molecular Formula	
Molecular Weight	229.07 g/mol
Physical State	White to pale yellow crystalline powder
Melting Point	60–64 °C
Solubility	Soluble in Methanol, DCM, THF; Insoluble in water
Hazards	Lachrymator, Corrosive (Skin Corr.[1][6][7][8] 1B)

Part 2: Structural Analysis & Electronic Properties[1]

The reactivity of 3'-methoxyphenacyl bromide is defined by the synergy between the carbonyl group and the

-halogen, modulated by the meta-methoxy substituent on the benzene ring.[1]

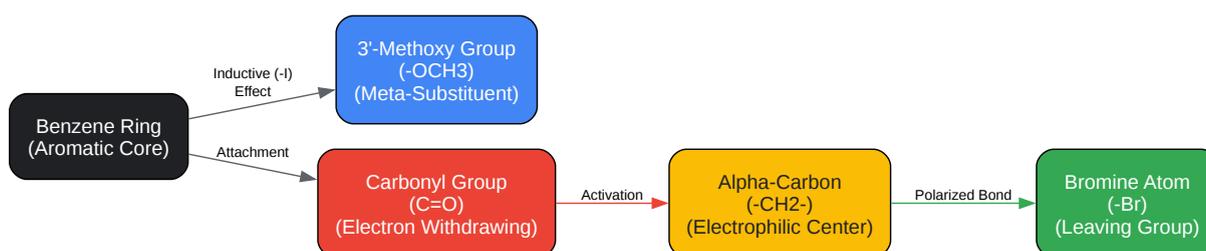
Electronic Effects[1]

- -Carbon Electrophilicity: The carbonyl group exerts a strong electron-withdrawing effect () on the adjacent methylene group.[1] The presence of Bromine (an electronegative leaving group) further polarizes the bond, making the -carbon highly susceptible to nucleophilic attack ().[1]

- Meta-Methoxy Influence: Unlike para-substitution, where resonance effects () can directly delocalize into the carbonyl system, the meta-methoxy group influences the ring primarily through inductive withdrawal () and localized -electron density enrichment.[1] This makes the aromatic ring moderately electron-rich but prevents direct resonance interference with the ketone's reactivity, preserving the high electrophilicity of the alkyl halide tail.

Structural Visualization

The following diagram illustrates the core connectivity and the reactive centers of the molecule.



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Figure 1: Structural connectivity highlighting the activation of the

-carbon by the adjacent carbonyl and the leaving group capability of bromine.[1]

Part 3: Synthetic Routes & Mechanistic Insights[1]

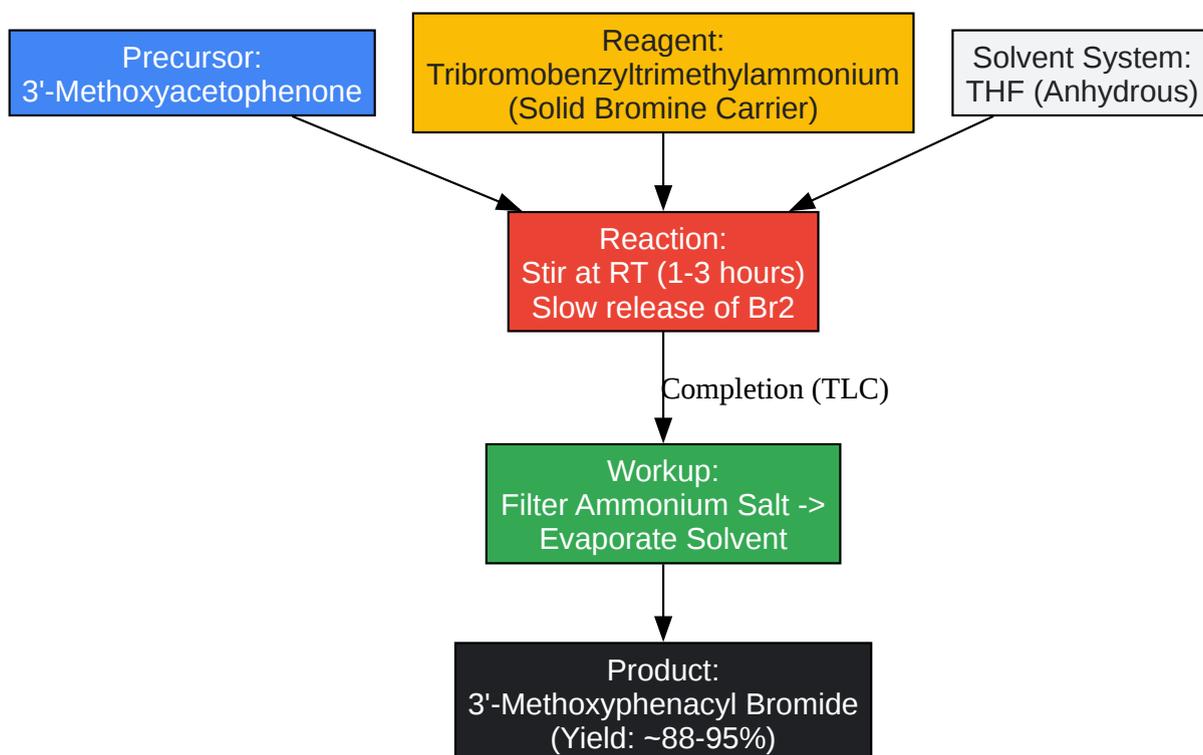
The synthesis of 3'-methoxyphenacyl bromide generally proceeds via the bromination of 3'-methoxyacetophenone.[1] While direct bromination with elemental bromine (

) is possible, it often leads to poly-brominated byproducts. Modern protocols favor controlled bromination agents.

Validated Synthetic Methodologies

- Method A: Ammonium Tribromide (Green/High Yield)
 - Reagent: Phenyltrimethylammonium tribromide (PTAB) or Tribromobenzyltrimethylammonium.
 - Solvent: THF or THF/Methanol.
 - Mechanism: The ammonium salt releases stoichiometric slowly, favoring mono-bromination over poly-bromination.^[1]
 - Advantage: Stoichiometric control, easier workup, higher regioselectivity.
- Method B: N-Bromosuccinimide (NBS) (Radical/Ionic Hybrid)
 - Reagent: NBS with p-Toluenesulfonic acid (p-TsOH).^[1]
 - Solvent: Acetonitrile or
 - Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.^[1]
 - Advantage: Avoids handling liquid bromine; solid reagents are easier to weigh.

Synthesis Workflow (Method A Focus)



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Figure 2: Optimized synthetic workflow using a solid bromine carrier to ensure mono-bromination and high purity.

Part 4: Reactivity & Applications[1]

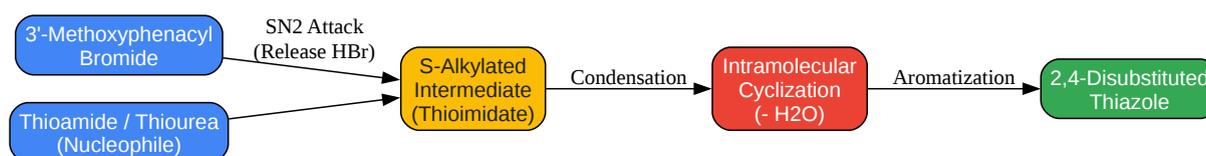
The primary utility of 3'-methoxyphenacyl bromide lies in its ability to build heterocycles. The most prominent application is the Hantzsch Thiazole Synthesis.[2]

The Hantzsch Thiazole Synthesis

This reaction involves the condensation of the phenacyl bromide with a thioamide (or thiourea). [2][5][9] It is a cornerstone reaction in medicinal chemistry for generating thiazole-based libraries (e.g., analogs of fanetizole or superoxide dismutase inhibitors).

Mechanism:

- Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic -carbon of the phenacyl bromide, displacing the bromide ion ().
- Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.
- Dehydration: Loss of water drives the formation of the aromatic thiazole ring.



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Figure 3: Mechanistic pathway for the Hantzsch Thiazole Synthesis utilizing 3'-methoxyphenacyl bromide.

Other Applications

- HPLC Labeling: Reacts with carboxylic acids in biological samples to form UV-active esters, allowing for the detection of fatty acids (e.g., linoleic acid).
- Enzyme Inhibition: Used as an irreversible inhibitor for cysteine proteases by alkylating the active site cysteine thiol.

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 3'-methoxyphenacyl bromide via NBS bromination (Standard Laboratory Scale).

Safety Pre-requisites:

- Engineering Control: Procedure must be performed in a high-efficiency fume hood.

- PPE: Neoprene gloves, chemical splash goggles, lab coat.
- Spill Control: Have a solution of sodium thiosulfate (10%) ready to neutralize active bromine species.

Protocol:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Dissolve 3'-methoxyacetophenone (15.0 g, 100 mmol) in Acetonitrile (100 mL).
- Reagent Addition: Add p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mmol) as a catalyst. Then, add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in small portions over 15 minutes to control the exotherm.
- Reaction: Heat the mixture to reflux () for 2–3 hours.
 - Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot () should disappear, replaced by the product () and succinimide (baseline).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Evaporate the acetonitrile under reduced pressure.^{[4][10]}
 - Redissolve the residue in Dichloromethane (DCM) (100 mL).
 - Wash with water (mL) to remove succinimide and p-TsOH.^[1]

- Dry the organic layer over anhydrous Na_2SO_4 .

[10]

- Purification:
 - Filter and concentrate the solvent.
 - Recrystallize the crude solid from Ethanol/Hexane to yield white needles.
- Validation:
 - Melting Point: Expected 60–62 °C.
 - ^1H NMR (CDCl_3):
 - 3.85 (s, 3H,
 -), 4.45 (s, 2H,
 -), 7.1–7.6 (m, 4H, Ar-H).

References

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Sources

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- To cite this document: BenchChem. [3'-Methoxyphenacyl bromide structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3039974#3-methoxyphenacyl-bromide-structural-formula\]](https://www.benchchem.com/product/b3039974#3-methoxyphenacyl-bromide-structural-formula)

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